molecular formula C16H29N5O5 B1473502 Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate CAS No. 911857-61-9

Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate

Cat. No. B1473502
CAS RN: 911857-61-9
M. Wt: 371.43 g/mol
InChI Key: XJYFNWQRTHOSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate” is a chemical compound with the molecular formula C16H29N5O5 . It has a molecular weight of 371.44 g/mol . The compound is a white solid and is not intended for human or veterinary use .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 371.44 g/mol . The compound should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Polymerization

Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate and related compounds have significant applications in the field of organic synthesis. For example, Sanda, Kamatani, and Endo (2001) explored the anionic ring-opening polymerization of amino acid-derived cyclic carbonates, which included compounds similar to tert-butyl carbamates (Sanda, Kamatani, & Endo, 2001).

Synthesis of Biologically Active Compounds

The compound is also used as an intermediate in the synthesis of biologically active compounds. Zhao, Guo, Lan, and Xu (2017) reported its use in synthesizing an intermediate crucial for omisertinib (AZD9291), a notable example of its application in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Chiral Synthesis and Catalysis

In chiral synthesis and catalysis, compounds like tert-butyl carbamates play a vital role. Brenner, Vecchia, Leutert, and Seebach (2003) demonstrated the use of similar compounds in the synthesis of oxazolidinones, which are important chiral auxiliaries (Brenner, Vecchia, Leutert, & Seebach, 2003).

Advanced Organic Reactions

Moreover, these compounds are integral to advanced organic reactions. For example, Yang, Pan, and List (2009) illustrated their use in asymmetric Mannich reactions, a critical method in organic synthesis (Yang, Pan, & List, 2009).

Drug Synthesis and Modification

In the realm of drug synthesis and modification, these compounds are often used as intermediates. Vaid, Boini, Spitler, Pu, May, Yu, Sizhong, Fu, and Zhang (2013) discussed an efficient synthesis method starting from oxoacetic acid monohydrate, involving a compound similar to tert-butyl carbamate (Vaid et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. As it’s not intended for human or veterinary use , it may not have a biological mechanism of action. If it’s used in a chemical context, the mechanism would depend on the specific reaction it’s involved in.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

The future directions for this compound are not provided in the search results. As it’s not intended for human or veterinary use , it’s likely used for research purposes. Future directions would depend on the outcomes of this research.

properties

IUPAC Name

tert-butyl N-[(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O5/c1-15(2,3)25-12(22)17-11(18-13(23)26-16(4,5)6)21-9-19(7)14(24)20(8)10-21/h9-10H2,1-8H3,(H,17,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYFNWQRTHOSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CN(C(=O)N(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
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Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
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Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
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Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
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Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate
Reactant of Route 6
Tert-butyl (((tert-butoxycarbonyl)imino)(3,5-dimethyl-4-oxo-1,3,5-triazinan-1-yl)methyl)carbamate

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